molecular formula C27H17NO2 B12576170 1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- CAS No. 192326-83-3

1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)-

Cat. No.: B12576170
CAS No.: 192326-83-3
M. Wt: 387.4 g/mol
InChI Key: AGEQGWOKYRTVKB-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include isoindole derivatives and chrysenylmethyl halides. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, and specific solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher-order ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular processes, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.

    Chrysenylmethyl derivatives: Compounds with similar aromatic systems but different functional groups.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- is unique due to its specific combination of isoindole and chrysenylmethyl moieties, which might confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

192326-83-3

Molecular Formula

C27H17NO2

Molecular Weight

387.4 g/mol

IUPAC Name

2-(chrysen-6-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C27H17NO2/c29-26-23-11-5-6-12-24(23)27(30)28(26)16-18-15-25-19-8-2-1-7-17(19)13-14-22(25)21-10-4-3-9-20(18)21/h1-15H,16H2

InChI Key

AGEQGWOKYRTVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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